Introduction: A Molecule of Strategic Importance in Modern Chemistry
Introduction: A Molecule of Strategic Importance in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is a synthetic organic compound that, at first glance, appears to be a simple substituted carbamate. However, a deeper analysis of its structure reveals a convergence of three distinct and highly valuable functional motifs in the context of medicinal chemistry and materials science: the carbamate linker, the trifluoroethyl group, and the bromophenyl ring. The carbamate group serves as a metabolically robust and conformationally influential bioisostere of the amide bond, a cornerstone of biological systems.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Simultaneously, the bromine atom provides a versatile synthetic handle for introducing further molecular complexity through a variety of cross-coupling reactions.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the core chemical properties of this compound. We will delve into its synthesis, spectroscopic signature, and chemical reactivity, grounding the discussion in mechanistic principles and providing practical, field-proven insights into its characterization and potential applications.
Section 1: Core Physicochemical and Structural Data
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The combination of a halogenated aromatic ring and a fluorinated alkyl chain in 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate results in a compound with distinct characteristics.
| Property | Value | Source |
| CAS Number | 1087797-98-5 | [4] |
| Molecular Formula | C₉H₇BrF₃NO₂ | [4] |
| Molecular Weight | 298.06 g/mol | [4] |
| SMILES | O=C(OCC(F)(F)F)NC1=CC=CC(Br)=C1 | [4] |
| Predicted XlogP | 3.7 | [5] |
The predicted XlogP value of 3.7 suggests significant lipophilicity, a direct consequence of the trifluoromethyl and bromo substituents. This property is often desirable in drug candidates to facilitate passage through cellular membranes, although it must be balanced to maintain adequate aqueous solubility.
Section 2: Synthesis and Mechanistic Insights
The most direct and widely employed method for synthesizing N-aryl carbamates is the reaction of an isocyanate with an alcohol.[2] This pathway is highly efficient for the preparation of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate.
Primary Synthetic Route: Isocyanate-Alcohol Coupling
The synthesis involves the nucleophilic addition of the hydroxyl group of 2,2,2-trifluoroethanol to the highly electrophilic central carbon atom of 3-bromophenyl isocyanate.[6] The reaction proceeds readily, often at room temperature, and is typically high-yielding. The choice of a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions with the isocyanate.
Caption: Synthetic pathway for 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.
-
Preparation: To a solution of 3-bromophenyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
-
Validation: Confirm the identity and purity of the final compound using NMR, IR, and Mass Spectrometry as described in the following section.
Section 3: Spectroscopic Characterization
Rigorous spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound. The unique structural features of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate give rise to a distinct and informative spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. A key feature of N-substituted carbamates is the potential for hindered rotation around the N-C(O) bond due to its partial double-bond character. This can lead to the existence of E and Z rotational isomers (rotamers), which may be observable as separate signals at low temperatures.[7][8]
Caption: E/Z rotational isomers (rotamers) of the carbamate bond.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 9.5 - 10.5 | broad singlet | - | N-H |
| 7.1 - 7.8 | multiplet | - | Ar-H | |
| 4.5 - 4.7 | quartet | ³J(H,F) ≈ 8-9 | O-CH₂-CF₃ | |
| ¹³C | ~153 | singlet | - | C=O |
| ~122.5 (q) | quartet | ¹J(C,F) ≈ 277-279 | -CF₃ | |
| 115 - 140 | multiple signals | - | Ar-C | |
| ~61.5 (q) | quartet | ²J(C,F) ≈ 35-37 | -CH₂- | |
| ¹⁹F | ~ -74 | triplet | ³J(F,H) ≈ 8-9 | -CF₃ |
Note: The observation of two sets of signals for the trifluoroethyl group in ¹³C and ¹⁹F NMR would be strong evidence for the presence of rotamers at the analysis temperature.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1730-1710 | Strong | C=O Stretch (Carbamate) |
| ~1590, 1480 | Medium-Strong | Aromatic C=C Bending |
| ~1280-1150 | Very Strong | C-F Stretch |
| ~1220 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The most critical diagnostic feature is the isotopic signature of bromine.
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed.
-
Bromine Isotope Pattern: Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, there will be two peaks of nearly equal intensity for any bromine-containing fragment: the M⁺ peak and an M+2 peak.
-
Key Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the carbamate bond.
Caption: Plausible mass spectrometry fragmentation pathways.
Section 4: Chemical Reactivity and Stability
The reactivity of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is governed by its three primary functional components.
-
Carbamate Core: The carbamate linkage is significantly more stable to hydrolysis than an ester but can be cleaved under forcing acidic or basic conditions to release 3-bromoaniline and 2,2,2-trifluoroethanol.[2] The mechanism of base-catalyzed hydrolysis for such monosubstituted carbamates proceeds through the formation of an isocyanate anion intermediate.[1] This stability is a key reason for the prevalence of carbamates in drug molecules.[1]
-
Trifluoroethyl Group: The powerful electron-withdrawing nature of the CF₃ group makes the adjacent methylene protons slightly acidic and influences the reactivity of the ester portion of the carbamate. 2,2,2-Trifluoroethanol itself is often used as a solvent to modulate reactivity in chemical reactions.[9]
-
Bromophenyl Ring: The bromine atom is the most versatile site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the attachment of diverse aryl, alkyl, alkyne, or amine groups. This makes the title compound an excellent starting material or intermediate for generating a library of analogues for structure-activity relationship (SAR) studies.
Section 5: Significance and Applications in Drug Development
While not a drug itself, 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate represents a highly valuable building block for drug discovery programs. Its utility stems from the strategic combination of its structural features:
-
Scaffold for Library Synthesis: The synthetically accessible bromine handle allows for rapid diversification, enabling the exploration of chemical space around the 3-position of the phenyl ring.
-
Enhanced Pharmacokinetic Profile: The trifluoroethyl group is a proven moiety for improving metabolic stability and tuning lipophilicity, which can lead to better oral bioavailability and a longer half-life for a potential drug candidate.[3]
-
Bioisosteric Replacement: The carbamate group acts as a stable mimic of the peptide bond, making it a suitable linker in peptidomimetics or other classes of enzyme inhibitors where amide bond hydrolysis is a liability.[1] It can participate in crucial hydrogen bonding interactions with biological targets.[1]
In essence, this compound serves as a pre-packaged fragment that combines a versatile synthetic handle with a pharmacokinetically favorable group, all connected by a biologically relevant linker. Its application allows medicinal chemists to efficiently construct and test novel molecular architectures in the search for new therapeutic agents.
References
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- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism.
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